5-methoxy-4-methyl-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
50536-54-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
JOLMAPSNCDXSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. For 5-methoxy-4-methyl-1H-indole-2-carboxylic acid, this method involves condensing phenylhydrazine with a substituted cyclohexanone derivative. A ketone precursor bearing methoxy and methyl groups at positions 5 and 4, respectively, is critical. For example, 4-methyl-5-methoxycyclohexan-1-one reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to form the indole ring.
Key Parameters
Carboxylation Strategies
Post-indole formation, carboxylation at position 2 is achieved via:
-
Formylation-Oxidation : Treating the indole with Vilsmeier-Haack reagent (POCl₃/DMF) to introduce a formyl group, followed by oxidation with KMnO₄ or CrO₃ to the carboxylic acid.
-
Direct Carboxylation : Using CO₂ under high pressure with a CuI catalyst in DMF at 120°C.
Modern Catalytic Approaches
Enamine Synthesis with Ultrasonic Irradiation
A three-step protocol adapted from indole-3-carboxylic acid synthesis offers improved efficiency:
-
Enamine Formation : Ethyl acetoacetate reacts with a primary amine under ultrasonic irradiation (40 kHz) with catalytic acetic acid.
-
Cyclization : The enamine intermediate reacts with quinones (e.g., benzoquinone) in the presence of CaI₂ at reflux (90°C) to form 5-hydroxyindole esters.
-
Ester Cleavage : Basic hydrolysis (2M NaOH, 80°C) converts esters to carboxylic acids.
Optimized Conditions
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Enamine | Acetic acid | Ethanol | 25°C | 85% |
| Cyclization | CaI₂ | PEG-400 | 90°C | 72% |
| Hydrolysis | NaOH | H₂O/EtOH | 80°C | 95% |
Transition Metal-Catalyzed Functionalization
Palladium and copper catalysts enable precise introduction of methoxy and methyl groups:
-
Methoxylation : Buchwald-Hartwig coupling of bromoindole derivatives with methanol using Pd(OAc)₂/Xantphos.
-
Methylation : Suzuki-Miyaura coupling with methylboronic acid and CuI in DMF at 90°C.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and cost-effectiveness:
Solvent and Energy Optimization
-
Solvent : PEG-400/DMF (2:1 v/v) enhances solubility and reduces viscosity.
-
Energy : Microwave-assisted cyclization cuts reaction time by 70% compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fischer Indole | Low cost | Low regioselectivity | 40–60% |
| Ultrasonic Enamine | Rapid cyclization | Requires specialized equipment | 72% |
| Transition Metal | High precision | Catalyst cost | 65–80% |
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Anticancer Agents
MICA has been explored for its potential as an anticancer agent. Studies indicate that it can act as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO, MICA may enhance the efficacy of immunotherapies against cancer .
Neuroprotective Effects
Research has demonstrated that MICA provides neuroprotection in ischemic stroke models. A study published in Free Radical Biology & Medicine showed that post-ischemic administration of MICA preserves mitochondrial function and reduces oxidative stress, contributing to improved outcomes following stroke . Another study indicated that dietary MICA could facilitate brain recovery after ischemic events, suggesting its role in neuroprotection and functional recovery .
Antioxidant Properties
MICA derivatives have been investigated for their antioxidant capabilities. Research highlighted that certain hydrazones derived from MICA effectively scavenge reactive oxygen species (ROS), demonstrating potential for developing neuroprotective and antioxidant therapies . These compounds showed significant radical scavenging properties in various model systems, indicating their utility in mitigating oxidative stress-related damage.
Chemical Synthesis and Derivatives
MICA serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the indole structure can yield compounds with improved selectivity for dopamine receptors or enhanced inhibition of Mycobacterium tuberculosis pantothenate synthetase, showcasing its versatility in drug development .
Stroke Recovery Study
In a controlled animal study, the administration of MICA was shown to significantly improve sensorimotor functions after induced ischemic stroke. The findings suggested that MICA not only protects neurons but also promotes recovery by enhancing synaptic plasticity and reducing inflammation .
Antioxidant Activity Evaluation
A comparative study on MICA hydrazones demonstrated their ability to inhibit iron-induced lipid peroxidation and modulate oxidative damage in biological systems. The results indicated that these derivatives could serve as lead compounds for developing new antioxidants with therapeutic applications in neurodegenerative diseases .
Summary of Findings
The applications of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid span across multiple domains, including:
Mechanism of Action
The mechanism of action of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells. The compound’s neuroprotective effects are attributed to its ability to preserve mitochondrial function and reduce the ischemic area size during stroke .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-Methoxy-4-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| CAS No. | 50536-54-4 |
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 5-methoxy-4-methyl-1H-indole-2-carboxylic acid |
| Purity | ≥95% |
The biological activity of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to modulate oxidative stress and enhance neuronal health. Key mechanisms include:
- Neuroprotection : The compound has demonstrated neuroprotective effects by preserving mitochondrial function and reducing oxidative damage, particularly in models of stroke and neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress-induced cellular damage .
- MAO-B Inhibition : Recent studies indicate that derivatives of this compound may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .
Neuroprotective Effects
Research has highlighted the potential of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid in the context of neurodegenerative diseases:
- Stroke Models : In animal studies, this compound reduced the ischemic area size and improved functional recovery post-stroke by enhancing long-term potentiation (LTP) in neuronal cells .
- Alzheimer’s Disease : It shows protective potential against amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Growth Inhibition : Studies indicate that derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells, with low minimum inhibitory concentrations (MIC) .
Antiviral and Anti-inflammatory Properties
Indole derivatives, including this compound, have been studied for their antiviral and anti-inflammatory activities:
- Viral Inhibition : Some studies suggest that it may possess antiviral properties, although specific mechanisms need further elucidation .
Case Studies and Research Findings
- Neuroprotective Study :
- Anticancer Evaluation :
- MAO-B Inhibition Study :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-4-methyl-1H-indole-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted indole precursors. For example, Scheme 1 in outlines a general approach for indole derivatives using sodium acetate and acetic acid under reflux. Key considerations include:
- Catalyst selection : Acidic conditions (e.g., AcOH) to facilitate cyclization.
- Temperature control : Reflux conditions (~120°C) to ensure complete reaction without decomposition.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Q. How should researchers handle and store 5-methoxy-4-methyl-1H-indole-2-carboxylic acid to ensure stability?
- Handling : Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact, as recommended for structurally similar indole derivatives .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or photodegradation. Monitor stability via periodic HPLC analysis .
Q. What analytical techniques are most effective for characterizing the purity of this compound?
- Primary Methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- NMR Spectroscopy : Analyze and spectra to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 235.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Approach :
Reproduce experiments : Standardize conditions (e.g., heating rate during melting point determination).
Cross-validate : Compare DSC data with literature values for related indoles (e.g., 5-methoxy-2-methyl-3-indoleacetic acid melts at 161–163°C ).
Analyze impurities : Use LC-MS to identify byproducts affecting thermal properties .
- Case Study : Discrepancies in indole-5-carboxylic acid melting points (208–210°C vs. 256–259°C) in highlight the need for rigorous recrystallization protocols.
Q. What computational methods are recommended to predict the reactivity or biological interactions of this compound?
- Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., cyclooxygenase-2) based on its carboxylic acid moiety.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
Q. How to design experiments to study the compound’s potential as an enzyme inhibitor, considering structural analogs?
- Experimental Design :
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or methyl groups) and test inhibitory activity against target enzymes .
Kinetic Assays : Measure values using fluorescence-based assays.
Crystallography : Co-crystallize the compound with the enzyme and solve the structure via SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
